[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, connected through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with alkylating agents. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole-4-amine
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-5-18-13(10(2)6-15-18)8-14-7-12-9-17(4)16-11(12)3/h6,9,14H,5,7-8H2,1-4H3 |
InChI Key |
QGMMZRDOWUTDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.